6-(2-Chlorophenyl)pyrimidin-4-ol 6-(2-Chlorophenyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1697010-05-1
VCID: VC3177619
InChI: InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
SMILES: C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Cl
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol

6-(2-Chlorophenyl)pyrimidin-4-ol

CAS No.: 1697010-05-1

Cat. No.: VC3177619

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Chlorophenyl)pyrimidin-4-ol - 1697010-05-1

Specification

CAS No. 1697010-05-1
Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
IUPAC Name 4-(2-chlorophenyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
Standard InChI Key CYPVDULNSDEILE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Cl

Introduction

Chemical Structure and Properties

6-(2-Chlorophenyl)pyrimidin-4-ol features a pyrimidine ring substituted with a 2-chlorophenyl group at the 6th position and a hydroxyl group at the 4th position. The molecular formula of this compound is C₁₀H₇ClN₂O, with a molecular weight of approximately 223.64 g/mol . The presence of the chlorine atom on the phenyl ring and the hydroxyl group on the pyrimidine ring significantly influences its chemical reactivity and biological activity.

The compound contains several key functional groups that contribute to its chemical properties:

  • A pyrimidine ring, which serves as the core structure

  • A 2-chlorophenyl substituent at position 6

  • A hydroxyl group at position 4

  • Two nitrogen atoms in the pyrimidine ring, contributing to its basic properties

These structural features enable the compound to form hydrogen bonds, participate in various chemical reactions, and interact with biological targets such as enzymes and receptors. The molecule's relatively planar structure facilitates its interaction with biological macromolecules, particularly DNA and proteins, which is crucial for its biological activities.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-(2-Chlorophenyl)pyrimidin-4-ol and similar compounds. One of the most efficient approaches is a one-pot synthesis method that offers advantages in terms of simplicity, yield, and environmental considerations.

One-Pot Synthesis Method

Gajera et al. developed a novel one-pot synthesis method for 6-arylpyrimidin-4-ol derivatives by reacting commercially available alkyl 3-oxo-3-arylpropanoate with formamide in the presence of a stoichiometric amount of ammonium acetate . This method provides an efficient route to synthesize various 6-arylpyrimidin-4-ol derivatives, including 6-(2-Chlorophenyl)pyrimidin-4-ol.

The reaction proceeds through the following steps:

  • Condensation of the β-keto ester with formamide

  • Cyclization to form the pyrimidine ring

  • Subsequent formation of the 4-hydroxyl group

This synthetic approach offers several advantages over traditional multi-step methods, including:

  • Reduced reaction time

  • Higher yields

  • Fewer side products

  • Simplified purification procedures

  • Environmental friendliness due to reduced solvent usage

Alternative Synthesis Methods

Another approach for synthesizing similar pyrimidine derivatives involves the reaction of chalcones with urea in the presence of a basic catalyst . For compounds like 4-(2-chlorophenyl)-6-phenyl pyrimidine-2(1H)-one, the synthesis typically follows this procedure:

  • Chalcones (0.01 mol) and urea (0.01 mol) are mixed and dissolved in ethanol

  • Aqueous potassium hydroxide solution (40%) is added slowly with constant stirring

  • The reaction mixture is refluxed for approximately 3 hours

  • After cooling to room temperature, the mixture is poured into cold water and neutralized with dilute HCl

  • The precipitate is filtered, washed with water, dried, and recrystallized from rectified spirit

This method has been reported to yield approximately 80% of the desired product .

Biological Activities

6-(2-Chlorophenyl)pyrimidin-4-ol and structurally similar pyrimidine derivatives exhibit a wide range of biological activities. These compounds have been extensively studied for their potential therapeutic applications in various disease conditions.

Anti-inflammatory Properties

Pyrimidine derivatives, including those structurally similar to 6-(2-Chlorophenyl)pyrimidin-4-ol, have demonstrated significant anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process .

Table 1: Comparative IC50 Values for COX-2 Inhibition

CompoundIC50 (μM)Target
6-(2-Chlorophenyl)pyrimidin-4-olUnder investigationCOX-2
Celecoxib (reference drug)0.04 ± 0.01COX-2
Other pyrimidine derivatives0.5-5.0COX-2

The anti-inflammatory mechanism involves the inhibition of prostaglandin synthesis, which is a key mediator of inflammation. This activity makes 6-(2-Chlorophenyl)pyrimidin-4-ol and related compounds potential candidates for the development of novel anti-inflammatory drugs with possibly fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activities

The anticancer potential of 6-(2-Chlorophenyl)pyrimidin-4-ol has been explored through studies investigating its cytotoxic effects against different cancer cell lines. Research has shown that derivatives of this compound can induce apoptosis in cancer cells by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Table 2: Cytotoxicity Data for Pyrimidine Derivatives Against Cancer Cell Lines

Cell LineCancer TypeIC50 Range (μM)Mechanism of Action
Huh-7Liver CancerUnder investigationApoptosis induction via EGFR inhibition
A549Lung CancerUnder investigationApoptosis induction via VEGFR inhibition
MCF-7Breast CancerMicromolar rangeCell division inhibition/apoptosis induction

The anticancer activity of these compounds is attributed to their ability to interfere with cell division processes and induce programmed cell death in cancer cells. The presence of the 2-chlorophenyl group may enhance the compound's interaction with specific cellular targets involved in cancer progression.

Enzyme Inhibitory Properties

6-(2-Chlorophenyl)pyrimidin-4-ol and related compounds have been studied for their ability to inhibit various enzymes, including kinases involved in cancer progression. Compounds with similar structures have shown promising results in inhibiting AKT signaling pathways, which are crucial in glioma malignancy.

Additionally, these compounds have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora kinase A (AURKA), which are essential for cell cycle regulation. By inhibiting these enzymes, 6-(2-Chlorophenyl)pyrimidin-4-ol can potentially prevent uncontrolled cell proliferation, a hallmark of cancer.

Mechanism of Action

The biological activities of 6-(2-Chlorophenyl)pyrimidin-4-ol are mediated through various molecular mechanisms, primarily involving interactions with specific cellular targets and signaling pathways.

Molecular Interactions

At the molecular level, 6-(2-Chlorophenyl)pyrimidin-4-ol exerts its effects through several mechanisms:

  • Binding to the ATP-binding sites of CDKs and AURKA, preventing their activation and subsequent phosphorylation of target proteins

  • Interaction with COX enzymes, particularly COX-2, inhibiting prostaglandin synthesis

  • Modulation of cell signaling pathways, including those involved in cell proliferation, survival, and apoptosis

Molecular docking analyses suggest that the binding affinity of 6-(2-Chlorophenyl)pyrimidin-4-ol to target proteins is influenced by hydrogen bonding interactions, which are critical for its biological efficacy.

Cellular Effects

The effects of 6-(2-Chlorophenyl)pyrimidin-4-ol on various cell types and cellular processes are significant. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspases.

Table 3: Cellular Effects of 6-(2-Chlorophenyl)pyrimidin-4-ol

Cellular ProcessEffectMechanism
Cell CycleG2/M phase arrestCDK inhibition
ApoptosisEnhancedCaspase activation
Cell SignalingModulatedInhibition of kinase pathways
InflammationReducedCOX-2 inhibition

These cellular effects contribute to the compound's potential therapeutic applications in various disease conditions, particularly cancer and inflammatory disorders.

Pharmacokinetics

The pharmacokinetic properties of 6-(2-Chlorophenyl)pyrimidin-4-ol are crucial for its therapeutic potential. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. Its transport and distribution within cells and tissues occur through passive diffusion and active transport mechanisms.

Research has emphasized the need for new molecules with improved selectivity, pharmacokinetic profiles, and in vivo efficacy for anticancer treatment. 6-(2-Chlorophenyl)pyrimidin-4-ol represents a promising candidate in this regard, with potential for further optimization to enhance its pharmacokinetic properties.

Applications in Scientific Research

6-(2-Chlorophenyl)pyrimidin-4-ol has several applications in scientific research across various disciplines.

Chemistry Applications

In chemistry, 6-(2-Chlorophenyl)pyrimidin-4-ol serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactive functional groups, particularly the hydroxyl group and the chlorine substituent, enable various chemical transformations:

  • Oxidation of the hydroxyl group to form ketone or carboxylic acid derivatives

  • Reduction reactions to form corresponding amines or alcohols

  • Substitution reactions, particularly involving the chlorine atom on the phenyl ring

These chemical transformations allow for the generation of diverse chemical libraries for structure-activity relationship studies and the development of novel compounds with enhanced properties.

Biological Research

In biological research, 6-(2-Chlorophenyl)pyrimidin-4-ol can be used as a probe to study biological systems and pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.

Moreover, the compound's potential therapeutic applications make it an attractive candidate for drug development research. Studies on its effects on cancer cells, inflammatory processes, and enzyme inhibition contribute to our understanding of disease mechanisms and potential treatment strategies.

Chemical Reactivity and Transformations

6-(2-Chlorophenyl)pyrimidin-4-ol can undergo various chemical reactions, expanding its utility in chemical synthesis and drug development.

Types of Reactions

The compound can participate in several types of chemical reactions, including:

Oxidation Reactions

The hydroxyl group at the 4-position can be oxidized to form various derivatives:

  • 6-(2-Chlorophenyl)pyrimidin-4-one

  • 6-(2-Chlorophenyl)pyrimidin-4-carboxylic acid

Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions

Reduction of 6-(2-Chlorophenyl)pyrimidin-4-ol can yield:

  • 6-(2-Chlorophenyl)pyrimidin-4-amine

Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reactions

The chlorine atom on the phenyl ring can be substituted with various functional groups to generate diverse derivatives. This allows for the fine-tuning of the compound's properties and biological activities.

Table 4: Major Products Formed from Chemical Transformations

Reaction TypeReagentsMajor Products
OxidationKMnO₄, CrO₃6-(2-Chlorophenyl)pyrimidin-4-one, 6-(2-Chlorophenyl)pyrimidin-4-carboxylic acid
ReductionLiAlH₄, NaBH₄6-(2-Chlorophenyl)pyrimidin-4-amine
SubstitutionVarious nucleophilesDiverse derivatives depending on the substituent introduced

These chemical transformations expand the chemical space around 6-(2-Chlorophenyl)pyrimidin-4-ol, enabling the development of compounds with potentially enhanced biological activities or improved physicochemical properties.

Research Findings and Case Studies

Several studies have investigated the properties and activities of 6-(2-Chlorophenyl)pyrimidin-4-ol and structurally related compounds.

In Vitro Studies

In vitro studies have provided valuable insights into the biological activities of pyrimidine derivatives. A study involving the synthesis and evaluation of these compounds highlighted that structures similar to 6-(2-Chlorophenyl)pyrimidin-4-ol exhibited selective inhibition against COX enzymes and demonstrated significant anti-inflammatory effects in carrageenan-induced edema models.

Cytotoxicity Assays

Investigations into antiproliferative activities revealed that certain pyrimidine derivatives could effectively reduce cell viability in human cancer cell lines while displaying minimal toxicity towards normal cells. This selective cytotoxicity makes these compounds promising candidates for anticancer drug development.

Molecular Docking Studies

Molecular docking analyses have suggested that the binding affinity of 6-(2-Chlorophenyl)pyrimidin-4-ol to target proteins could be influenced by hydrogen bonding interactions, which are critical for its biological efficacy. These studies provide a molecular basis for understanding the compound's interaction with biological targets and guide the rational design of more potent derivatives.

Future Research Directions

Future research on 6-(2-Chlorophenyl)pyrimidin-4-ol could focus on several promising areas:

  • Development of more efficient and environmentally friendly synthesis methods

  • Structure-activity relationship studies to identify optimal substitution patterns for enhanced biological activities

  • Detailed investigation of the compound's mechanisms of action at the molecular and cellular levels

  • Evaluation of its potential therapeutic applications in animal models of disease

  • Exploration of drug delivery strategies to improve its pharmacokinetic properties

  • Combination studies with established drugs to assess potential synergistic effects

These research directions could lead to the development of novel therapeutic agents based on the 6-(2-Chlorophenyl)pyrimidin-4-ol scaffold, with applications in treating cancer, inflammatory disorders, and other diseases.

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